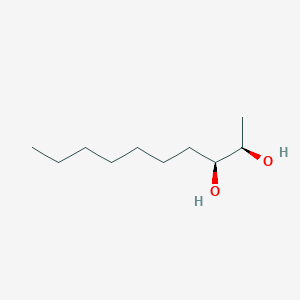
(2R,3S)-Decane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-Decane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a diol, which means it contains two hydroxyl groups (-OH) attached to its carbon chain. The specific stereochemistry of this compound indicates the spatial arrangement of these hydroxyl groups on the second and third carbon atoms of the decane chain.
准备方法
Synthetic Routes and Reaction Conditions
(2R,3S)-Decane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, decane-2,3-dione, using a chiral catalyst. This method ensures the formation of the desired stereoisomer. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high stereoselectivity. Enzymatic reduction of decane-2,3-dione using specific dehydrogenases can yield this compound with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions
(2R,3S)-Decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Decane-2,3-dione or decane-2,3-dicarboxylic acid.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
科学研究应用
(2R,3S)-Decane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (2R,3S)-Decane-2,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and specificity. In chemical reactions, the hydroxyl groups serve as nucleophiles or leaving groups, facilitating various transformations.
相似化合物的比较
Similar Compounds
(2R,3R)-Decane-2,3-diol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
(2R,3S)-Decane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The specific arrangement of hydroxyl groups also influences its reactivity and interactions with other molecules, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
909294-53-7 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
(2R,3S)-decane-2,3-diol |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9-12H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI 键 |
IEDBILRXQWOCMP-ZJUUUORDSA-N |
手性 SMILES |
CCCCCCC[C@@H]([C@@H](C)O)O |
规范 SMILES |
CCCCCCCC(C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


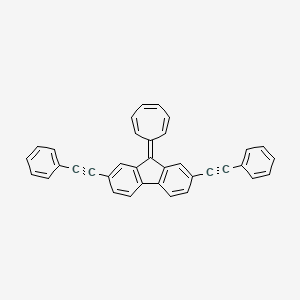
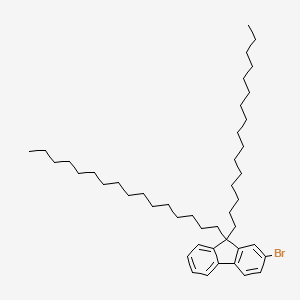
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)


![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
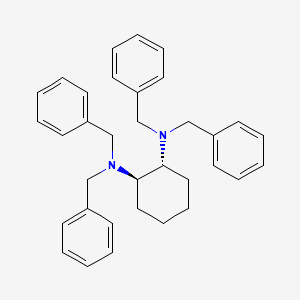
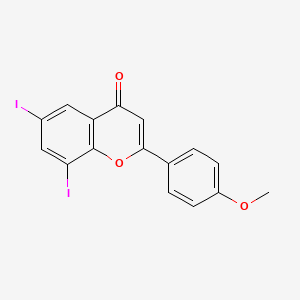
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
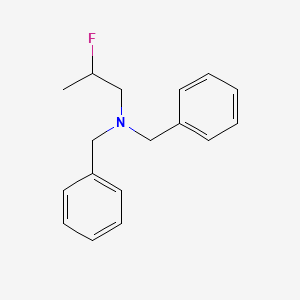
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
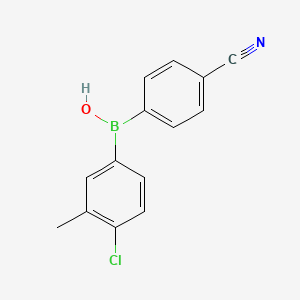

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
